N-(4-ethylphenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(4-ethylphenyl)-5-methylisoxazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isoxazole ring, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 4-ethylphenylamine with 5-methylisoxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted isoxazole derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-5-methylisoxazole-4-carboxamide: shares structural similarities with other isoxazole derivatives, such as:
Uniqueness
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-3-10-4-6-11(7-5-10)15-13(16)12-8-14-17-9(12)2/h4-8H,3H2,1-2H3,(H,15,16) |
InChI Key |
XOIIDOWXOUUETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C |
Origin of Product |
United States |
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